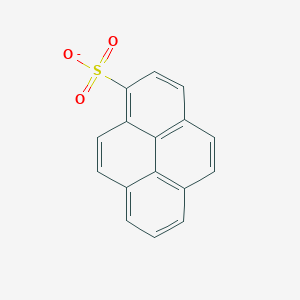

Pyrene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrene-1-sulfonate is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a sulfonate group attached to the pyrene ring structure. This compound is known for its fluorescent properties and is widely used in various scientific and industrial applications.

準備方法

Pyrene-1-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of pyrene using sulfuric acid or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonate group. Industrial production methods often involve large-scale sulfonation processes, followed by purification steps to isolate the desired product .

化学反応の分析

Pyrene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrene-1-sulfonic acid.

Reduction: Reduction reactions can convert it back to pyrene.

Substitution: The sulfonate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

科学的研究の応用

Photonic Applications

Fluorescent Probes and Sensors

Pyrene-1-sulfonate is widely utilized as a fluorescent probe due to its unique photophysical properties. It exhibits strong fluorescence and sensitivity to the local environment, making it suitable for applications in sensing and imaging. The intensity ratio of its emission bands is sensitive to solvent polarity, allowing it to act as an effective probe for studying microenvironments in biological systems .

Ionic Liquids

Recent studies have explored the potential of this compound as an emitting anion in the development of ionic liquids. These ionic liquids exhibit unique thermal and photophysical properties, enabling their use in optoelectronic devices. The synthesis of ionic adducts with various cations has been reported, demonstrating their stability and luminescent characteristics, which are crucial for applications in light-emitting devices .

Material Science

Anti-Counterfeiting Inks

A novel application of this compound is in the formulation of hydrosoluble fluorescent inks for anti-counterfeiting purposes. The compound's excellent fluorescent properties allow for the creation of invisible inks that become visible under UV light. These inks can be mixed with other pigments to produce various colors while maintaining good rheological properties .

Graphene Functionalization

this compound has shown promise in the functionalization and exfoliation of graphite flakes. The unique interactions between pyrene derivatives and graphite can enhance the dispersion of graphene in solvents, which is essential for developing advanced materials with improved electrical and mechanical properties .

Biological Applications

Drug Delivery Systems

In biochemistry, this compound has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with biomolecules allows for targeted delivery and controlled release of therapeutic agents. Studies have shown that pyrene derivatives can enhance the solubility and bioavailability of poorly soluble drugs .

Enantioselective Inclusion Complexes

Research has demonstrated that this compound salts can form inclusion complexes with α-amino acids using cyclodextrins. This enantioselective interaction is significant for developing chiral drug delivery systems and improving the efficacy of pharmaceuticals .

Summary Table of Key Findings

作用機序

The mechanism of action of 1-pyrenesulfonate is primarily based on its ability to interact with other molecules through its sulfonate group. This interaction can lead to the formation of complexes or aggregates, which can be studied using various spectroscopic techniques. The compound’s fluorescent properties are often exploited to monitor these interactions and to study the behavior of the compound in different environments .

類似化合物との比較

Pyrene-1-sulfonate can be compared with other similar compounds, such as:

1-Pyrenebutyrate: Similar in structure but with a butyrate group instead of a sulfonate group.

1-Pyrenecarboxylate: Contains a carboxylate group instead of a sulfonate group.

1-Pyrenesulfonic acid: The acid form of 1-pyrenesulfonate. These compounds share similar fluorescent properties but differ in their chemical reactivity and applications.

特性

分子式 |

C16H9O3S- |

|---|---|

分子量 |

281.3 g/mol |

IUPAC名 |

pyrene-1-sulfonate |

InChI |

InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19)/p-1 |

InChIキー |

DLOBKMWCBFOUHP-UHFFFAOYSA-M |

正規SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-] |

同義語 |

1-pyrenesulfonate 1-pyrenesulfonic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。